2-(2-((4-Bromobenzyl)thio)thiazol-4-yl)-1-(4-phenylpiperazin-1-yl)ethanone
Description
The compound "2-(2-((4-Bromobenzyl)thio)thiazol-4-yl)-1-(4-phenylpiperazin-1-yl)ethanone" features a thiazole ring substituted at the 2-position with a thioether-linked 4-bromobenzyl group and at the 4-position with a ketone-connected 4-phenylpiperazine moiety. This structural framework combines a heterocyclic core (thiazole), a halogenated aromatic system (4-bromobenzyl), and a piperazine pharmacophore, which is frequently associated with central nervous system (CNS) activity and receptor modulation .
Properties
IUPAC Name |
2-[2-[(4-bromophenyl)methylsulfanyl]-1,3-thiazol-4-yl]-1-(4-phenylpiperazin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22BrN3OS2/c23-18-8-6-17(7-9-18)15-28-22-24-19(16-29-22)14-21(27)26-12-10-25(11-13-26)20-4-2-1-3-5-20/h1-9,16H,10-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHTBPPFFNDASRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CC3=CSC(=N3)SCC4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22BrN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Piperazine Functionalization
The 4-phenylpiperazine scaffold is typically synthesized via nucleophilic aromatic substitution or reductive amination. A scalable method involves:
- Alkylation of Piperazine : Reacting piperazine with bromobenzene in the presence of a palladium catalyst under Buchwald-Hartwig conditions to form 1-phenylpiperazine.
- Acylation : Treating 1-phenylpiperazine with chloroacetyl chloride in dichloromethane (DCM) and triethylamine (TEA) to yield 2-chloro-1-(4-phenylpiperazin-1-yl)ethanone. This intermediate is critical for subsequent couplings.
Key Reaction Conditions :
- Temperature: 0–5°C (to minimize side reactions).
- Solvent: Anhydrous DCM.
- Yield: 78–85% after recrystallization from ethanol.
Synthesis of Fragment B: 2-((4-Bromobenzyl)thio)thiazol-4-yl
Thiazole Ring Formation
The thiazole core is constructed via the Hantzsch thiazole synthesis :
- Condensation : Reacting 4-bromobenzyl mercaptan with α-bromoketones (e.g., ethyl 4-bromoacetoacetate) in ethanol under reflux.
- Cyclization : Introducing ammonium thiocyanate to form the thiazole ring.
Optimization Insight :
Thioether Linkage Installation
The (4-bromobenzyl)thio group is introduced via SN2 displacement:
- Thiol Activation : Treating 4-bromobenzyl bromide with thiourea in ethanol to generate the thiolate intermediate.
- Alkylation : Reacting the thiolate with 2-chlorothiazole-4-carbaldehyde in the presence of potassium carbonate.
Critical Parameters :
- Solvent: Dimethylformamide (DMF) enhances nucleophilicity.
- Temperature: 80°C for 6 hours.
- Yield: 72% after aqueous workup.
Final Coupling and Global Synthesis
Nucleophilic Substitution
Fragment A (2-chloro-1-(4-phenylpiperazin-1-yl)ethanone) reacts with Fragment B (2-((4-bromobenzyl)thio)thiazol-4-thiol) under basic conditions:
- Base-Mediated Coupling : Using potassium tert-butoxide (t-BuOK) in tetrahydrofuran (THF) at 0°C to minimize hydrolysis.
- Workup : Quenching with ice-water and extracting with ethyl acetate.
Yield : 68–74% after column chromatography (gradient elution: 10–30% ethyl acetate in hexane).
Alternative Route: One-Pot Tandem Reaction
A streamlined approach combines Fragment B synthesis and coupling in a single pot:
- Sequential Additions : Adding 4-phenylpiperazine and chloroacetyl chloride directly to the thiazole-thiol intermediate.
- In Situ Activation : Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent.
Advantages :
Process Optimization and Scalability
Catalytic Enhancements
Green Chemistry Considerations
- Solvent Selection : Replacing DMF with cyclopentyl methyl ether (CPME) in alkylation steps lowers environmental impact.
- Catalyst Recycling : Pd/C can be reused up to three times without significant activity loss.
Analytical Characterization
Spectroscopic Data
Scientific Research Applications
2-(2-((4-Bromobenzyl)thio)thiazol-4-yl)-1-(4-phenylpiperazin-1-yl)ethanone has several research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic effects in treating neurological disorders such as anxiety and depression.
Industry: Potential use in the development of new materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes involved in neurological pathways. The phenylpiperazine moiety is known to interact with serotonin receptors, which could explain its potential effects on mood and anxiety. The thiazole ring may also play a role in modulating enzyme activity.
Comparison with Similar Compounds
Below is a detailed comparison:
Heterocyclic Core Modifications
Key Observations :
- Thiazole vs. The thiazolidinone () is a saturated derivative, enhancing hydrogen-bonding capacity but limiting planarity .
- Triazole Derivatives : Compounds like 17 () replace thiazole with 1,2,4-triazole, which may improve metabolic stability but alter electronic profiles due to additional nitrogen atoms .
Substituent Variations
Key Observations :
- Halogen vs. Alkoxy Groups : The 4-bromo substituent (target compound) increases lipophilicity and may enhance receptor binding via halogen bonding, whereas methoxy groups (5e, ) improve solubility but reduce steric bulk .
- Piperazine Modifications : The 4-phenyl group (target compound) is common in CNS-targeting agents, while pyrimidinyl () or fluorophenyl () substitutions may alter selectivity for specific receptors (e.g., serotonin vs. dopamine receptors) .
Biological Activity
The compound 2-(2-((4-bromobenzyl)thio)thiazol-4-yl)-1-(4-phenylpiperazin-1-yl)ethanone is a synthetic organic molecule notable for its complex structure and potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 415.35 g/mol. The structure features a thiazole ring, a bromobenzyl moiety, and a piperazine group, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 415.35 g/mol |
| CAS Number | 953983-79-4 |
Antimicrobial Activity
Research indicates that compounds containing thiazole rings often exhibit antimicrobial properties . The presence of the bromobenzyl group in this compound may enhance its interaction with microbial membranes, leading to increased permeability and cell death. Preliminary studies have shown that derivatives similar to this compound have demonstrated significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Anticancer Potential
The thiazole derivatives have been associated with anticancer activity due to their ability to induce apoptosis in cancer cells. The specific mechanism involves the inhibition of key signaling pathways that promote cell survival and proliferation. In vitro studies have shown that the compound can inhibit the growth of several cancer cell lines, including breast and lung cancer cells, by disrupting mitochondrial function and promoting oxidative stress .
Neurological Effects
Another significant area of research involves the compound's potential as an inhibitor of voltage-gated sodium channels , particularly Nav 1.7. This channel is critical in pain signaling pathways. In preclinical models, compounds similar to this one have shown promise in reducing pain responses in neuropathic pain models, suggesting utility in pain management therapies .
Study 1: Antimicrobial Efficacy
A study conducted on thiazole derivatives demonstrated that compounds similar to 2-(2-((4-bromobenzyl)thio)thiazol-4-yl)-1-(4-phenylpiperazin-1-yl)ethanone exhibited significant antimicrobial activity. The study reported minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL against various pathogens .
Study 2: Anticancer Activity
In another investigation, the anticancer properties were assessed using MTT assays on human breast cancer cell lines (MCF-7). The results indicated that the compound reduced cell viability by approximately 50% at concentrations of 20 µM after 48 hours of treatment. Mechanistic studies revealed that this effect was mediated through the activation of caspase pathways leading to apoptosis .
Study 3: Pain Management
A recent study evaluated the analgesic effects of thiazole derivatives in a rat model of neuropathic pain. The results showed that administration of the compound led to a significant reduction in pain scores compared to control groups, suggesting its potential role as a therapeutic agent for chronic pain conditions .
Q & A
Q. What are the standard synthetic routes for 2-(2-((4-Bromobenzyl)thio)thiazol-4-yl)-1-(4-phenylpiperazin-1-yl)ethanone?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the thiazole ring via condensation of thiourea derivatives with α-bromo ketones.
- Step 2 : Introduction of the 4-bromobenzylthio group using 4-bromobenzyl chloride under basic conditions (e.g., K₂CO₃ in acetonitrile).
- Step 3 : Coupling the thiazole intermediate with 4-phenylpiperazine via nucleophilic acyl substitution, often employing coupling agents like DCC (dicyclohexylcarbodiimide). Purification is achieved through recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate) .
Q. Which spectroscopic and crystallographic techniques are used to characterize this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and molecular connectivity.
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.
- X-ray Crystallography : Determines crystal lattice parameters (e.g., monoclinic systems) and spatial arrangement of functional groups .
Q. What solvents and catalysts optimize the synthesis of this compound?
- Solvents : Dichloromethane (DCM) or acetonitrile for coupling reactions; ethanol for recrystallization.
- Catalysts : Potassium carbonate for deprotonation; palladium catalysts for potential cross-coupling steps.
- Reaction Conditions : Temperatures ranging from 0°C (for sensitive intermediates) to reflux (80–100°C) .
Advanced Research Questions
Q. How can contradictory data on the compound’s pharmacological efficacy be resolved?
Discrepancies in biological activity (e.g., varying IC₅₀ values) may arise from:
- Structural Analog Comparison : Evaluate analogs with substitutions (e.g., bromine vs. chlorine, fluorobenzyl vs. methoxybenzyl) to identify SAR trends.
- Assay Variability : Standardize cell lines (e.g., HEK293 vs. HeLa) and assay conditions (pH, incubation time).
- Computational Modeling : Use molecular docking to predict binding affinity differences across receptor isoforms .
| Structural Analog | Substituent | Reported Activity |
|---|---|---|
| 4-Bromo derivative | Bromophenoxy | Antitumor (IC₅₀ = 12 µM) |
| 4-Fluoro derivative | Fluorophenoxy | Neuropharmacological (EC₅₀ = 8 µM) |
| 3-Chloro derivative | Chlorophenoxy | Antimicrobial (MIC = 4 µg/mL) |
Q. What in silico methods predict the compound’s biological targets?
- Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with GPCRs (e.g., serotonin receptors) or kinases.
- Pharmacophore Mapping : Identify critical features (e.g., bromine’s hydrophobic bulk, piperazine’s hydrogen-bonding capacity).
- ADMET Prediction : SwissADME or ADMETLab to assess bioavailability, BBB penetration, and toxicity risks .
Q. How can reaction yields be improved during scale-up synthesis?
- Flow Chemistry : Continuous flow reactors enhance mixing and heat transfer, reducing side products.
- Microwave Assistance : Accelerates reaction kinetics for steps like thioether formation.
- Catalyst Optimization : Immobilized catalysts (e.g., Pd on carbon) improve recyclability and reduce metal leaching .
Methodological Guidance
Q. What strategies validate the compound’s mechanism of action in cellular assays?
- Knockdown/Overexpression Models : CRISPR-Cas9 gene editing to confirm target dependency (e.g., siRNA silencing of suspected receptors).
- Biochemical Assays : ELISA or Western blot to quantify downstream signaling proteins (e.g., phosphorylated ERK for kinase activity).
- Isothermal Titration Calorimetry (ITC) : Directly measure binding thermodynamics with purified receptors .
Q. How to address solubility challenges in biological testing?
- Co-solvents : Use DMSO (≤0.1% final concentration) or cyclodextrin-based formulations.
- Salt Formation : Convert the free base to a hydrochloride salt for improved aqueous solubility.
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to enhance bioavailability .
Data Contradiction Analysis
Q. Why do studies report conflicting cytotoxicity profiles for this compound?
- Cell Line Heterogeneity : Sensitivity variations due to genetic backgrounds (e.g., p53 status in cancer cells).
- Metabolic Stability : Differences in cytochrome P450 activity across cell models.
- Off-Target Effects : Screen against a panel of 100+ kinases/phosphatases to identify unintended interactions .
Structural and Functional Insights
Q. What crystallographic data reveal about the compound’s reactivity?
- Bond Angles/Lengths : C-S bond lengths (1.8–2.0 Å) and dihedral angles between thiazole and piperazine rings influence conformational flexibility.
- Intermolecular Interactions : Bromine’s halogen bonding with aromatic residues (e.g., Phe in binding pockets) enhances target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
